[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 4-methoxybenzene-1-sulfonate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a cyclohexylidene group linked to a 2,4-dinitrophenyl group via a double bond, and an amino group attached to a 4-methoxybenzenesulfonate group . The presence of these functional groups could potentially influence the compound’s reactivity and interactions with other molecules.Scientific Research Applications
Novel Quinazolinone Derivatives Synthesis and Antimicrobial Activity
A study by Habib, Hassan, and El‐Mekabaty (2013) explored the synthesis of novel quinazolinone derivatives, including compounds structurally similar to the one , and evaluated their antimicrobial activity. Such research illustrates the potential of these compounds in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Fluorescence Quenching Properties and Toxicity Mechanism
Dumitraş Huţanu and Pintilie (2013) investigated the fluorescence quenching properties of various dinitrophenols, including 2,4-DNP, to understand their toxicity mechanisms. This research provides insights into the interaction between specific chemical groups and biological molecules, contributing to the understanding of the toxic effects of certain compounds (Dumitraş Huţanu & Pintilie, 2013).
Characterization of Amines with Dinitrofluorobenzene
Dubin's (2003) research on the assay and characterization of amines using 2,4-dinitrofluorobenzene highlights a methodological approach to studying the reactivity and properties of amines in scientific research. This work underscores the utility of dinitrophenyl compounds in analytical chemistry for identifying and characterizing amine groups (Dubin, 2003).
Synthesis and Crystallographic Characterization of Sulfonates
Stenfors et al. (2020) presented methods for synthesizing x-substituted 2,4-dinitrophenyl-4′-phenylbenzenesulfonates and characterized their intermolecular interactions using x-ray diffraction. This research demonstrates the application of similar compounds in synthesizing and understanding molecular structures (Stenfors, Staples, Biros, & Ngassa, 2020).
Application in Photodynamic Therapy
Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base and evaluated their properties for photodynamic therapy applications. This indicates the potential therapeutic applications of structurally related compounds in treating diseases, such as cancer (Pişkin, Canpolat, & Öztürk, 2020).
Highly Selective Catalysts in Alcohol Oxidation
Hazra et al. (2015) explored sulfonated Schiff base copper(II) complexes, showcasing their efficiency as selective catalysts in alcohol oxidation. This research highlights the catalytic capabilities of sulfonate and Schiff base-containing compounds in chemical reactions, presenting an application in green chemistry (Hazra, Martins, Silva, & Pombeiro, 2015).
Safety and Hazards
Based on the available information, this compound may pose certain hazards. For instance, it has been associated with hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Safety precautions such as wearing protective clothing and avoiding breathing dust or fumes are recommended .
Properties
IUPAC Name |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O8S/c1-29-14-7-9-15(10-8-14)31(27,28)30-20-18-5-3-2-4-16(18)17-11-6-13(21(23)24)12-19(17)22(25)26/h6-12,16H,2-5H2,1H3/b20-18+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMANQHESLCSOL-CZIZESTLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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